2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid

Description

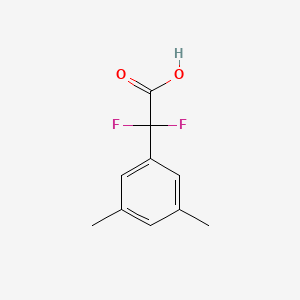

2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a fluorinated aromatic acetic acid derivative characterized by a 3,5-dimethylphenyl group attached to a difluoroacetic acid moiety.

- Fluorination: The α,α-difluoro substitution on the acetic acid enhances acidity (pKa ~1–2 estimated) due to strong electron-withdrawing effects, similar to other difluoroacetic acids .

- Applications: Likely serves as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, akin to structurally related compounds (e.g., describe analogues used in drug synthesis).

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-7(2)5-8(4-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRSFSJLQAITHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250511-94-4 | |

| Record name | 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Reaction with Difluoroacetyl Chloride

A plausible route involves Friedel-Crafts acylation of 1,3-dimethylbenzene (3,5-dimethylbenzene) with difluoroacetyl chloride . This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the electrophilic acylation process.

Procedure :

-

Reaction Setup :

-

Workup :

-

The mixture is quenched with ice-cold water, and the organic layer is separated.

-

The intermediate 2,2-difluoro-1-(3,5-dimethylphenyl)ethanone is isolated via distillation or recrystallization.

-

Oxidation to Carboxylic Acid :

The ketone intermediate is oxidized to the corresponding carboxylic acid using a strong oxidizing agent.

-

KMnO₄/NaOH System :

Challenges :

-

Difluoroacetyl chloride is highly reactive and requires careful handling.

-

Over-oxidation or decarboxylation may occur under harsh conditions.

Nucleophilic Substitution of Halogenated Precursors

Alkylation of 3,5-Dimethylbenzyl Halides

This method adapts strategies from the synthesis of 2,5-dimethylphenylacetic acid (US7629476B2), replacing chloroacetyl chloride with a difluoro-containing nucleophile.

Procedure :

-

Synthesis of 3,5-Dimethylbenzyl Chloride :

-

Reaction with Difluoroacetate Salt :

-

Ester Hydrolysis :

Optimization Insights :

-

Gradual addition of the benzyl chloride improves yield by minimizing side reactions.

-

DMSO enhances reaction efficiency due to its high polarity and stability at elevated temperatures.

Ketal Rearrangement and Hydrolysis

Adaptation from US7629476B2

The patented method for 2,5-dimethylphenylacetic acid involves a four-step process:

Modified Protocol for Difluoro Analogue :

-

Friedel-Crafts Step :

-

Ketal Formation :

-

Rearrangement :

-

Hydrolysis :

-

Treat with NaOH (30%) to hydrolyze the ester to the carboxylic acid.

-

Yield Estimate :

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts/Oxidation | 2 | Difluoroacetyl chloride, KMnO₄ | 50–70 | Straightforward oxidation step | Risk of over-oxidation |

| Nucleophilic Substitution | 3 | 3,5-Dimethylbenzyl chloride, K⁺ | 60–75 | High-yield esterification | Requires toxic solvents (DMSO) |

| Ketal Rearrangement | 4 | FeCl₃, ethylene glycol, PTSA | ~67 | Scalable for industrial production | Multi-step purification required |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the difluoroacetic acid group to a difluoromethyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Formation of 3,5-dimethylbenzoyl fluoride.

Reduction: Formation of 2-(3,5-dimethylphenyl)-2,2-difluoromethane.

Substitution: Formation of 3,5-dimethyl-4-nitrophenyl-2,2-difluoroacetic acid.

Scientific Research Applications

Chemistry

2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid serves as a crucial building block in organic synthesis. Its difluoroacetic acid moiety enhances its reactivity, making it suitable for various chemical transformations:

- Reagent in Chemical Reactions : It is often used in electrophilic substitutions and as a reagent in coupling reactions.

- Building Block for Complex Molecules : The compound's structure allows it to be modified to create more complex organic molecules.

Biology

Research indicates that this compound may function as a biochemical probe to study enzyme mechanisms and cellular processes:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Cellular Interaction : The compound can interact with cell membranes or receptors, influencing cellular responses and signaling pathways.

Medicine

The therapeutic potential of this compound is under investigation:

- Anti-inflammatory Properties : Studies suggest it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary research indicates cytotoxic effects on tumor cell lines, suggesting potential use in cancer therapy.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals:

- Production of Pharmaceuticals : It is involved in synthesizing various pharmaceutical agents.

- Agrochemicals Development : The compound's unique properties make it valuable in creating new agrochemicals.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of similar compounds. Researchers found that derivatives exhibited significant inhibition against cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. This suggests that this compound could have similar inhibitory effects.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds structurally related to this compound induced cytotoxicity in various cancer cell lines. For instance, a rigid analogue showed enhanced macrophage activity alongside direct cytotoxicity against tumor cells.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways by altering the phosphorylation state of key proteins.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Biological Activity

2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by its difluorinated acetic acid structure and a dimethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and related fields.

- Molecular Formula : C10H10F2O2

- Molecular Weight : 200.19 g/mol

- Physical State : White solid

- Density : Approximately 1.2 g/cm³

- Boiling Point : Around 278.8 °C

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing various biochemical pathways.

- Cellular Interaction : It may interact with cell membranes or receptors, altering cellular responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Cytotoxicity : Some studies have shown that related compounds can induce cytotoxic effects on tumor cell lines at high concentrations. For instance, rigid analogues of flavone-8-acetic acid demonstrated direct cytotoxicity and enhanced macrophage activity in vitro .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Activity : There is evidence that certain derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics.

Study on Cytotoxicity

A study evaluating the cytotoxic effects of various acetic acid derivatives found that while some compounds exhibited direct toxicity at elevated concentrations, they also stimulated immune responses indirectly through macrophage activation . This dual mechanism highlights the potential for therapeutic use in oncology.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10F2O2 | Potential cytotoxicity and anti-inflammatory effects |

| 2-(4-Methylphenyl)-2,2-difluoroacetic acid | C10H10F2O2 | Similar properties with variations in methyl substitution |

| 4-Fluorophenyl derivatives | Varies | Exhibited significant biological activity in various assays |

This table illustrates how structural variations influence biological activities among related compounds.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ ~2.3 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm).

- ¹⁹F NMR : Identify the difluoroacetate moiety (δ ~-95 to -110 ppm, characteristic of CF₂ groups) .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 242.05 (C₁₀H₁₀F₂O₂).

Advanced: How can researchers resolve discrepancies in reported biological activity data for fluorinated phenylacetic acid derivatives?

Methodological Answer :

Contradictions often arise from:

- Assay Conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines. Standardize protocols (e.g., use identical buffer systems).

- Impurity Profiles : Trace solvents or byproducts (e.g., esterified intermediates) may interfere. Employ orthogonal purity checks (HPLC, TLC) .

- Target Selectivity : Screen against related enzymes/receptors (e.g., COX-2 vs. COX-1) to clarify specificity. Use competitive binding assays with radiolabeled ligands .

Basic: What are the recommended storage and stability protocols for this compound?

Q. Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Desiccate to avoid hygroscopic degradation .

- Stability Testing :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., decarboxylated derivatives).

- Use LC-MS to identify breakdown pathways under stress conditions (e.g., oxidative, thermal) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., -OCH₃, -CF₃) on the phenyl ring or replace fluorine with other halogens.

- Biological Testing :

- Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- Evaluate cellular uptake via logP measurements (correlate with methyl group presence) .

- Data Analysis :

- Use multivariate regression to link structural descriptors (e.g., Hammett σ values) to activity.

- Address outliers by revisiting synthetic routes to confirm purity .

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- Hazard Mitigation : Use fume hoods for synthesis due to potential release of HF during decomposition. Wear acid-resistant gloves and goggles.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Follow institutional guidelines for fluorinated organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.